Methoxy Montelukast
Description
General Overview of Montelukast (B128269) Derivatives and Analogs in Pharmaceutical Research
Montelukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), which is instrumental in managing asthma and allergic rhinitis by inhibiting inflammatory pathways. The complexity of its structure has inspired considerable research in industrial and academic settings, leading to the development of numerous derivatives and analogs. researchgate.net This research is driven by several key objectives.
Furthermore, the exploration of Montelukast analogs extends to the investigation of new therapeutic possibilities. While Montelukast is approved for respiratory conditions, studies on its derivatives may reveal enhanced efficacy, different pharmacological profiles, or potential applications in other diseases. nih.govnih.gov Research has also focused on developing more efficient, scalable, and cost-effective synthesis routes, which often involves creating novel intermediate compounds. sciforum.net
Rationale for Investigating Methoxy (B1213986) Montelukast: Impurity, Metabolite, or Synthetic Intermediate
The scientific interest in Methoxy Montelukast stems primarily from its classification as a known impurity and a synthetic intermediate related to Montelukast. naarini.com
Impurity: this compound, also identified as Montelukast Methyl Ether, is recognized as a process impurity that can form during the synthesis of Montelukast. naarini.comallmpus.com Pharmaceutical manufacturing standards require that impurities in active pharmaceutical ingredients (APIs) are carefully monitored and controlled. Therefore, the synthesis of pure this compound is necessary to serve as a reference standard for analytical method development and validation. naarini.com These reference materials are essential for quality control laboratories to accurately detect and quantify the presence of this specific impurity in batches of Montelukast. A labeled version, Methoxy-d3 Montelukast, has also been synthesized for use as an internal standard in analytical applications. usbio.net
Synthetic Intermediate: The compound also appears in the context of chemical synthesis. Patent literature describes analytical methods for quantifying key intermediates in Montelukast production, where a mesylate-containing intermediate is reacted with methanol (B129727) to form a stable "methoxy body" for accurate measurement via High-Performance Liquid Chromatography (HPLC). google.com This indicates that a methoxy derivative is intentionally formed as part of a quantitative analytical step within a larger synthesis process. The synthesis of this compound itself involves the specific introduction of a methoxy group into the molecular structure, followed by purification. smolecule.com
While some research also investigates Montelukast metabolites, such as hydroxylated forms, this compound is more prominently documented in the literature as an impurity and a synthetic marker rather than a primary metabolite. synzeal.com
Current Research Landscape and Knowledge Gaps for this compound
The current body of research on this compound is largely concentrated in the fields of analytical and synthetic chemistry. The primary application is its use as a reference standard in the quality control of Montelukast. naarini.com Studies and technical data sheets describe its synthesis, chemical properties, and methods for its detection. usbio.netsmolecule.com Analytical techniques such as HPLC are central to its characterization and to the analysis of Montelukast-related impurities in general. google.comrjptonline.orgnih.gov
The synthesis of this compound is documented, involving the coupling of a methoxy-substituted mesylate with a dianion intermediate derived from 1-(mercaptomethyl)cyclopropane acetic acid. This process yields the crude compound, which is then purified.
However, significant knowledge gaps exist regarding the specific biological profile of this compound. While it is structurally similar to its parent compound and is noted to have potential effects on leukotriene pathways, there is a lack of comprehensive, independent studies dedicated to its pharmacodynamics and pharmacokinetics. Its affinity for the cysteinyl leukotriene receptor and its potential anti-inflammatory or bronchodilatory effects are presumed to be similar to Montelukast but may be influenced by the methoxy group. Further investigation is required to fully characterize its biological activity and to understand how the methoxy substitution differentiates it from Montelukast itself.
Properties
CAS No. |
1351973-25-5 |
|---|---|
Molecular Formula |
C₃₆H₃₈ClNO₃S |
Molecular Weight |
600.21 |
Synonyms |
(R,E)-2-(1-(((1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-methoxy-d3-propan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetic Acid |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Methoxy Montelukast
Synthetic Routes for Methoxy (B1213986) Montelukast (B128269) and its Precursors
The synthesis of Methoxy Montelukast involves multi-step processes that require careful control to achieve the desired stereochemistry and purity. These routes are often adapted from the established synthesis of Montelukast.
Strategies for Introducing the Methoxy Moiety
The introduction of the methoxy group is a key step in the synthesis of this compound. One common strategy involves the use of a methoxy-substituted precursor during the coupling reaction. For instance, a synthetic route can involve the coupling of a methoxy-substituted mesylate with the dilithium (B8592608) dianion of 1-(mercaptomethyl)cyclopropane acetic acid. This approach builds the core structure of the molecule with the methoxy group already in place.
Another strategy involves the modification of an existing aryl moiety on a precursor molecule. Structure-activity relationship (SAR) studies on related leukotriene receptor antagonists have shown that the addition of a methoxy group to an aryl ring can enhance potency. atsjournals.org This suggests that methoxylation of a suitable phenolic precursor could be a viable synthetic step.
A general synthetic pathway can be outlined as follows:
Preparation of a key intermediate, such as a substituted quinoline (B57606) vinylphenyl derivative.
Introduction of the methoxy group onto one of the phenyl rings. This can be achieved by using a starting material that already contains the methoxy group.
Coupling of the methoxy-containing side chain with the thio-substituted cyclopropane (B1198618) acetic acid moiety.
| Reaction Step | Reagents and Conditions | Purpose |
| Generation of Dianion | 1-(mercaptomethyl)cyclopropane acetic acid, alkyl lithium | Forms the nucleophile for the coupling reaction. |
| Coupling Reaction | Methoxy-substituted mesylate | Introduces the methoxy-containing side chain. |
| Purification | Dicyclohexylamine (B1670486), polar protic solvent | Isolates and purifies the final product. |
Stereoselective Synthesis Considerations
The stereochemistry at the chiral center bearing the sulfide (B99878) linkage is critical for the biological activity of Montelukast and its analogs. Therefore, stereoselective synthesis is a primary consideration. The desired (R)-enantiomer is typically obtained through asymmetric reduction of a ketone precursor to the corresponding (S)-alcohol, which then undergoes an S_N2 reaction with the thiol, inverting the stereocenter to the (R)-configuration. nih.govresearchgate.net
Several methods are employed to achieve high enantioselectivity:
Chiral Reducing Agents: Reagents like (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride) are used for the stereoselective reduction of the ketone intermediate. nih.gov
Enzymatic Reduction: Ketoreductases (KREDs) have been engineered to catalyze the asymmetric reduction of ketone intermediates to the desired (S)-alcohol with very high enantiomeric excess (>99.9% ee). researchgate.netresearchgate.net This biocatalytic approach is advantageous for its high selectivity and operation under mild conditions.
Catalytic Asymmetric Transfer Hydrogenation: Ruthenium catalysts with chiral ligands can be used for the asymmetric transfer hydrogenation of the enone precursor to the chiral alcohol. google.com
| Method | Catalyst/Reagent | Enantiomeric Excess (ee) | Key Feature |
| Chiral Borane Reduction | (-)-DIP-Chloride | High | Stoichiometric use of a chiral reagent. nih.gov |
| Enzymatic Reduction | Engineered Ketoreductase (KRED) | >99.9% | High selectivity and sustainable process. researchgate.netresearchgate.net |
| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Complex | 92% | Catalytic asymmetric method. google.com |
Scale-Up Considerations in Pharmaceutical Synthesis
The large-scale synthesis of Montelukast and its derivatives presents challenges such as ensuring high selectivity, minimizing impurities, and developing an economically viable process. acs.orgacs.org An efficient process for industrial production aims for high yields and purity while using cost-effective and accessible materials. sciforum.net
Key considerations for scale-up include:
Process Optimization: The use of linear or cyclic polyethers in the key substitution reaction has been shown to improve selectivity and minimize impurity formation. acs.orgresearchgate.net
Impurity Control: Degradation products, such as the corresponding sulfoxide (B87167) from oxidation of the thioether, must be monitored and controlled. sciforum.netresearchgate.net Crystallization of the product as an amine salt, for instance with dicyclohexylamine or isopropylamine, is an effective method for purification. acs.orgsciforum.net
Reaction Conditions: For large-scale production, moving away from cryogenic conditions (-25 °C) to more moderate temperatures (e.g., 40 °C) and using less hazardous reagents improves the industrial feasibility and eco-friendliness of the synthesis. researchgate.net
Chemical Reactivity and Functional Group Transformations
The this compound molecule contains several functional groups that can undergo various chemical transformations. Understanding these reactions is important for stability studies and for the synthesis of new derivatives.
Reactions Involving the Methoxy Group (e.g., Hydrolysis, Demethylation)
The methoxy group (-OCH₃) on the phenyl ring can participate in specific reactions under certain conditions.
Hydrolysis: The methoxy group can be converted to a hydroxyl group (-OH) through alkaline hydrolysis. This reaction typically requires strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a polar aprotic solvent at elevated temperatures.
Demethylation: Demethylation to the corresponding phenol (B47542) can be achieved using reagents such as boron tribromide (BBr₃) in a solvent like dichloromethane. This transformation is useful for creating derivatives for further functionalization.
| Transformation | Reagents | Product |
| Hydrolysis | NaOH or KOH | Hydroxy Montelukast derivative |
| Demethylation | BBr₃ | Phenolic derivative |
Transformations of Other Key Functionalitites (e.g., Ester Hydrolysis, Quinoline Core Modifications)
Other functional groups within the this compound structure are also susceptible to chemical reactions.
Ester Hydrolysis: The methyl ester of this compound can be hydrolyzed to the free carboxylic acid, which is the active pharmaceutical ingredient form. This saponification is typically carried out using aqueous sodium hydroxide or lithium hydroxide in a mixture of methanol (B129727) and tetrahydrofuran.
Thioether Oxidation: The sulfide linkage is prone to oxidation, which can lead to the formation of the corresponding sulfoxide. sciforum.netsmolecule.com This is a common degradation pathway that can be initiated by exposure to oxidizing agents or light. researchgate.net
Quinoline Core Modifications: The chlorinated quinoline ring is a stable heterocyclic system, but it can undergo electrophilic substitution reactions.
Photoisomerization: The double bond in the styrylquinoline portion of the molecule can undergo photoisomerization from the (E)- to the (Z)-isomer upon exposure to light. sciforum.net
| Functional Group | Transformation | Conditions/Reagents | Resulting Moiety |
| Methyl Ester | Saponification | Aqueous NaOH or LiOH | Carboxylic Acid |
| Thioether | Oxidation | Oxidizing agents (e.g., H₂O₂) researchgate.netsmolecule.com | Sulfoxide |
| Alkene | Photoisomerization | Light exposure sciforum.net | (Z)-isomer |
| Quinoline Ring | Electrophilic Substitution | Electrophiles | Substituted Quinoline |
Derivatization for Analytical or Characterization Purposes
In the analysis and characterization of this compound and its related compounds, derivatization is a key strategy employed to enhance analytical performance. This chemical modification process is designed to convert an analyte into a product with improved properties for separation and detection. Key reasons for derivatization in this context include increasing the stability of a thermally labile intermediate, enhancing the sensitivity of detection by introducing a chromophoric or fluorophoric tag, and improving chromatographic resolution.
A notable application of derivatization occurs during the synthesis process of montelukast, where unstable intermediates can be converted into more stable forms for accurate quantification. For instance, a key mesylate intermediate in the synthesis pathway is known to be unstable, posing challenges for precise content measurement by High-Performance Liquid Chromatography (HPLC). To overcome this, a derivatization reaction is employed where the analyte containing the mesylate is treated with methanol. This reaction quantitatively converts the unstable mesylate into a stable mixture containing a methoxy derivative and a cyclic ether derivative. These stable products can then be reliably measured by reverse-phase HPLC, allowing for the accurate determination of the original mesylate content by summing the contents of the two resulting derivatives.
Another significant derivatization strategy, particularly relevant for compounds like this compound which contain a carboxylic acid functional group, is the attachment of a fluorescent label. This is done to significantly increase detection sensitivity, especially for quantifying low concentrations in biological matrices like plasma. A widely used reagent for this purpose is 4-bromomethyl-7-methoxycoumarin (B43491) (BrMmC). medchemexpress.comcapes.gov.brbezmialemscience.org This pre-column derivatization technique converts the non-fluorescent carboxylic acid into a highly fluorescent ester, enabling analysis by methods such as Ultrafast Liquid Chromatography (UFLC) with fluorimetric detection. istun.edu.tracgpubs.orgacgpubs.org
The optimization of this derivatization reaction for the parent compound, montelukast, has been thoroughly investigated to maximize yield and ensure reproducible results. acgpubs.orgacgpubs.org The process involves reacting the analyte with BrMmC in the presence of a catalyst, with reaction parameters carefully controlled. acgpubs.org
| Parameter | Condition | Rationale |
|---|---|---|
| Derivatizing Reagent | 4-bromomethyl-7-methoxycoumarin (BrMmC) | Attaches a highly fluorescent coumarin (B35378) tag to the carboxylic acid group. |
| Catalyst | Dibenzo-18-crown-6-ether | Facilitates the reaction between the analyte and the reagent. acgpubs.org |
| Solvent | Acetonitrile (B52724) | Provides a suitable medium for the reaction and helps mitigate light-induced decomposition of the reagent. acgpubs.org |
| Reaction Temperature | 70°C | Determined to be the optimal temperature for achieving the highest reaction efficiency. acgpubs.org |
| Reaction Time | 50 minutes | Identified as the optimal duration to reach derivatization equilibrium. acgpubs.org |
This derivatization strategy results in a method with high sensitivity, capable of detecting the analyte at concentrations as low as 1 ng/mL (LOD). acgpubs.org Such methodologies are crucial for pharmacokinetic studies and for the quality control of pharmaceutical formulations where trace-level quantification is necessary. acgpubs.orgscielo.br
Impurity Profiling and Degradation Pathway Elucidation of Methoxy Montelukast in Relation to Montelukast
Identification and Characterization of Methoxy (B1213986) Montelukast (B128269) as an Impurity
Methoxy Montelukast, identified under various synonyms such as Montelukast EP Impurity H, Montelukast Methoxycarbonyl Analog, and 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast, is a recognized impurity associated with Montelukast. veeprho.compharmaffiliates.com It is structurally distinct from the parent drug, Montelukast, as it lacks the characteristic 1-hydroxy-1-methylethyl (B12665419) group and instead possesses a methoxycarbonyl group. veeprho.com This structural modification results in different physicochemical properties and chromatographic behavior. For instance, in certain HPLC methods, this impurity is noted to be non-polar and elutes after the main Montelukast peak. The characterization and control of such impurities are critical for ensuring the quality and safety of the final drug product, as mandated by regulatory bodies like the USP, EMA, JP, and BP. veeprho.com This impurity is used as a reference material in various analytical applications, including Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) to ensure the purity of commercial Montelukast. veeprho.com
Impurities in a drug substance can originate from various stages of the manufacturing process, including the starting materials, intermediates, or side reactions. google.com this compound, specifically Montelukast EP Impurity H, is identified during the synthesis or degradation studies of Montelukast, indicating it can be a process-related impurity. The synthesis of Montelukast involves multiple steps and chemically reactive intermediates, such as Montelukast mesylate. google.com The presence of certain reagents or residual solvents, like methanol (B129727), under specific reaction conditions could potentially lead to the formation of methoxy derivatives. For this reason, pharmaceutical manufacturing processes are designed to minimize the formation of such impurities and purify the final product to acceptable levels. google.com The International Conference on Harmonisation (ICH) provides guidelines that set thresholds for the reporting and identification of impurities based on the maximum daily dose of the drug. rsc.org
The stability of a drug substance during storage is crucial for its efficacy and safety. Degradation can occur due to exposure to environmental factors like heat, light, and humidity, leading to the formation of storage-related impurities. google.com However, studies involving forced degradation under accelerated storage conditions (40°C/75% RH) have indicated that the this compound compound itself is stable. While Montelukast is known to degrade under various stress conditions, this compound is not typically cited as a major storage degradant under standard conditions. Major degradation products observed during stability studies of Montelukast tablet dosage forms include Montelukast S-oxide. researchgate.net
Process-Related Impurities
Degradation Pathways Leading to this compound Formation (or related degradation products)
Forced degradation studies are essential for understanding the chemical stability of a drug substance and identifying potential degradation products. scispace.com These studies expose the drug to stress conditions such as oxidation, hydrolysis, and photolysis. japsonline.com Montelukast has been shown to be susceptible to degradation under all these conditions, leading to various degradation products. jpionline.org
Montelukast is notably susceptible to oxidative degradation. scispace.comjapsonline.com Studies have consistently shown that when Montelukast is exposed to oxidative agents like hydrogen peroxide (H₂O₂), it undergoes significant degradation. jpionline.orgnih.gov The primary and most frequently identified oxidative degradation product is Montelukast S-oxide. researchgate.netscispace.com This impurity is formed through the oxidation of the sulfide (B99878) group in the Montelukast molecule. researchgate.net The formation of Montelukast S-oxide has been observed in both solution and solid dosage forms, particularly under accelerated stability testing conditions (e.g., 40°C/75% RH for 6 months). researchgate.net
Table 1: Summary of Oxidative Degradation Findings for Montelukast
| Stress Condition | Observations | Major Degradation Product(s) | Reference(s) |
| 3% H₂O₂ | Significant degradation observed. | Montelukast S-oxide | researchgate.netjpionline.org |
| 3.0% H₂O₂ at RT | Degradation observed. | Impurity-A (S-oxide) | scispace.com |
| Oxidative Stress | Widespread degradation. | DP3 (unspecified) | japsonline.com |
Montelukast demonstrates instability under hydrolytic conditions, particularly in acidic environments. japsonline.comnih.gov When subjected to acid hydrolysis (e.g., using 1M HCl), Montelukast degrades to form multiple products. jpionline.orgnih.gov It is more stable in alkaline solutions (e.g., 1M NaOH) compared to acidic conditions, although some degradation can still occur. researchgate.netjpionline.org Tandem mass spectrometry has been used to identify and characterize hydrolytic degradants, which are distinct from the parent drug. japsonline.com
Table 2: Summary of Hydrolytic Degradation Findings for Montelukast
| Stress Condition | Observations | Degradation Products | Reference(s) |
| Acid Hydrolysis (1M HCl) | Sensitive to degradation. | Two degradants observed. | jpionline.org |
| Base Hydrolysis (1M NaOH) | More stable than in acid, but degradation occurs. | Degradation products formed. | japsonline.com |
| Acidic and H₂O₂ solutions | Degrades rapidly. | Montelukast S-oxide (in H₂O₂) | researchgate.net |
| Acidic and Basic Hydrolysis | Widespread degradation. | DP1, DP2 (unspecified) | japsonline.com |
Montelukast is highly sensitive to light, a characteristic that necessitates protection from light during storage and handling. rsc.orgresearchgate.net Exposure to various light sources, especially UV light and daylight, leads to significant photodegradation. researchgate.netnih.gov The primary photoproduct identified in numerous studies is the cis-isomer of Montelukast. researchgate.net This isomerization occurs at the ethenyl linkage of the molecule. In solid dosage forms, such as unpacked chewable tablets, exposure to daylight can also lead to the formation of Montelukast S-oxide as a major photoproduct. researchgate.net However, film-coated tablets have shown excellent stability against photolytic degradation. researchgate.net While extensive degradation occurs, this compound is not typically reported as a primary product of photolysis. rsc.orgjapsonline.com
Table 3: Summary of Photolytic Degradation Findings for Montelukast
| Stress Condition | Observations | Major Degradation Product(s) | Reference(s) |
| Daylight, UV light | Highly unstable in solution and as solid. | cis-isomer, Montelukast S-oxide | researchgate.net |
| Photolysis | Susceptible to degradation. | Two degradants observed. | jpionline.org |
| Photolytic Stress | Stable in both solid and solution forms. | No degradation observed. | japsonline.com |
Hydrolytic Degradation Mechanisms
Impurity Control Strategies in Pharmaceutical Development
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over impurities, with guidelines such as those from the International Council for Harmonisation (ICH) setting the standards. google.comeuropa.eu For an API like Montelukast, which is known for its chemical instability, a robust impurity control strategy is paramount. google.comsciforum.net This is also true for its related compounds and potential impurities, such as this compound.
The primary goal of impurity control is to minimize the presence of unwanted chemicals that may arise during synthesis, purification, or storage. scispace.com These impurities can be process-related, degradation products, or residues of raw materials and solvents. google.comrroij.com National regulatory agencies typically require that any individual impurity in an API not exceed a 0.1% threshold, and any impurity above this level must be isolated and characterized. google.com
Control strategies are multifaceted and are implemented throughout the drug development lifecycle. These strategies are informed by a thorough understanding of the API's synthesis pathway and its degradation behavior under various stress conditions.
Key components of an effective impurity control strategy include:
Process Understanding and Optimization: A deep understanding of the chemical synthesis of Montelukast is the foundation for controlling process-related impurities. google.com This includes identifying potential side reactions and unstable intermediates. For instance, the synthesis of Montelukast can generate several impurities due to the non-selectivity of chemical reactions or the instability of intermediates like Montelukast mesylate. google.comrroij.com By optimizing reaction conditions (e.g., temperature, solvents, catalysts), the formation of these impurities can be minimized.
Purification Techniques: Crystallization is a key technique for removing chemical impurities from Montelukast. sciforum.net The process often involves purifying crude Montelukast through the formation of salts with amines, such as dicyclohexylamine (B1670486), which can be selectively crystallized to achieve high purity. google.comsciforum.net
Forced Degradation Studies: To understand the degradation pathways and identify potential degradation products, forced degradation or stress studies are conducted. researchgate.net The API is exposed to harsh conditions like acid/base hydrolysis, oxidation, heat, and photolysis. researchgate.net For Montelukast, studies have shown it is particularly susceptible to oxidation, forming Montelukast sulfoxide (B87167), and to light, which causes photoisomerization to the (Z)-isomer. google.comsciforum.netresearchgate.net Understanding these pathways allows for the development of appropriate protective measures during manufacturing and storage.
Analytical Method Development: Sensitive and specific analytical methods are essential for detecting, identifying, and quantifying impurities. scispace.com High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. scispace.comglobalresearchonline.netshimadzu.com The development of a validated, stability-indicating HPLC method allows for the separation of the API from its known impurities and degradation products. scispace.comresearchgate.net Combining HPLC with mass spectrometry (LC-MS) provides molecular weight information, which is crucial for the identification of unknown impurities. globalresearchonline.netshimadzu.com However, for isomers like the cis-isomer of Montelukast, which have the same molecular weight, HPLC-UV detection is necessary for differentiation. globalresearchonline.net
Specification Setting: Based on the impurity profile and toxicological data, acceptance criteria (limits) for each identified and unidentified impurity are established in the drug substance and drug product specifications. These specifications are critical for routine quality control and batch release. Regulatory guidelines, such as ICH Q3A/B, provide a framework for setting these limits. europa.eu
Packaging and Storage: Due to its sensitivity to light and oxidation, the choice of packaging is a critical control strategy for Montelukast. sciforum.netresearchgate.net Light-resistant packaging and storage in controlled environments help to prevent the formation of degradation impurities like the (Z)-isomer and sulfoxide. researchgate.net
By implementing these comprehensive control strategies, pharmaceutical manufacturers can ensure that the levels of impurities, including this compound and others, are maintained below the established safety thresholds, guaranteeing the quality and consistency of the final pharmaceutical product.
Data Tables
Table 1: Known Process and Degradation Impurities of Montelukast
| Impurity Name | Type | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| This compound | Process/Derivative | C36H38ClNO3S | 603.23 |
| Montelukast Sulfoxide | Degradation (Oxidation) | C35H36ClNO4S | 606.19 |
| (Z)-Montelukast | Degradation (Photoisomerization) | C35H36ClNO3S | 586.19 |
| Montelukast Dehydrated | Degradation | C35H34ClNO2S | 570.18 |
| Montelukast Eliminate | Degradation | C32H30ClNO | 479.04 |
This table is generated based on information from multiple sources. google.comsciforum.netsmolecule.com
Compound Index
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| Montelukast |
| Montelukast Acid |
| Montelukast mesylate |
| Montelukast sodium |
| Montelukast sulfoxide |
| (Z)-Montelukast |
| Montelukast Dehydrated |
| Montelukast Eliminate |
| Montelukast Cyclizate |
Advanced Analytical Methodologies for Methoxy Montelukast
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to separating Methoxy (B1213986) Montelukast (B128269) from the parent compound, Montelukast, and other related impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC) are two powerful techniques employed for this purpose.
HPLC is a cornerstone for the analysis of pharmaceutical compounds, and various methods have been developed for Montelukast and its derivatives. A specific analytical challenge involves the quantification of unstable intermediates, such as mesylate bodies, which can be converted into more stable methoxy derivatives for accurate measurement. google.com
One validated approach involves reacting the mesylate intermediate of Montelukast with methanol (B129727), which quantitatively converts it into a stable methoxy compound (the "methoxy body") and a cyclic ether compound. google.com This stable mixture can then be reliably analyzed using reverse-phase HPLC under acidic conditions. google.com This method overcomes the difficulty of directly measuring the unstable mesylate, allowing for an accurate determination of its content. google.com
Several HPLC methods developed for Montelukast utilize C18 or phenyl columns with mobile phases typically consisting of an organic solvent like acetonitrile (B52724) or methanol mixed with an aqueous buffer. jmpas.comrjptonline.orgijpsonline.comnih.gov Detection is commonly performed using UV spectrophotometry. rjptonline.orgijpsonline.comnih.gov
Table 1: Example HPLC Conditions for Analysis of Methoxy Montelukast Intermediate
This interactive table summarizes typical parameters used in HPLC methods for the analysis of this compound and related compounds. google.comnih.gov
| Parameter | Condition | Source(s) |
| Column | ZORBEX SB-PHENYL; Octadecylsilane (C18) | google.comnih.gov |
| Mobile Phase | Acetonitrile and an aqueous solution of trifluoroacetic acid. | google.com |
| Acetonitrile:1 mM Sodium Acetate (pH 6.3) (90:10 v/v) | nih.gov | |
| Flow Rate | 1.0 - 1.5 mL/min | rjptonline.orgnih.gov |
| Detection | UV Spectrophotometry (e.g., 285 nm) | ijpsonline.comnih.gov |
| Analyte Form | Stable "methoxy body" converted from mesylate intermediate. | google.com |
Ultra-Fast Liquid Chromatography (UFLC) offers a significant advantage by reducing analysis time while maintaining high separation efficiency. While specific UFLC methods targeting only this compound are not extensively documented, the technique has been successfully applied to the rapid analysis of the parent drug, Montelukast, in biological matrices like human plasma. istun.edu.tracgpubs.org
These methods often employ fluorimetric detection to enhance sensitivity. istun.edu.tracgpubs.org For compounds containing a carboxylic acid group, pre-column derivatization with a fluorescent reagent such as 4-bromomethyl-7-methoxycoumarin (B43491) (BrMmC) is a common strategy. istun.edu.tracgpubs.orgresearchgate.net This approach yields a highly fluorescent product that can be detected with high sensitivity, achieving total run times as short as six minutes. acgpubs.org
Table 2: UFLC Method Parameters for Rapid Analysis of Montelukast
This interactive table details the conditions for a representative UFLC method, highlighting the speed and sensitivity of the technique. istun.edu.tracgpubs.orgresearchgate.net
| Parameter | Condition | Source(s) |
| Technique | Ultra-Fast Liquid Chromatography (UFLC) | istun.edu.tr |
| Column | C18 column (e.g., 100 cm x 4.6 mm, 3 µm) | researchgate.net |
| Detection | Fluorimetric Detection (FL) | istun.edu.tracgpubs.org |
| Derivatization | Pre-column with 4-bromomethyl-7-methoxycoumarin (BrMmC) | istun.edu.tracgpubs.org |
| Mobile Phase | Acetonitrile: Methanol: 0.05 M Aqueous Ammonium Acetate | researchgate.net |
| Application | Pharmacokinetic studies in human plasma | istun.edu.tracgpubs.org |
| Linear Range | 10 to 1000 ng/mL | istun.edu.tracgpubs.org |
High-Performance Liquid Chromatography (HPLC) Methods
Mass Spectrometry (MS) in Identification and Quantification
Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the definitive identification and sensitive quantification of this compound.
LC-MS/MS provides exceptional selectivity and sensitivity for quantifying pharmaceutical compounds in complex matrices. Numerous LC-MS/MS methods have been validated for the determination of Montelukast in human plasma, often using a deuterated internal standard like Montelukast-d6 for improved accuracy. jptcp.comnih.gov These methods typically use electrospray ionization (ESI) in either positive or negative ion mode. jptcp.comnih.gov
For Montelukast, the transition of the protonated molecule at m/z 586.2 to a product ion at m/z 568.2 is commonly monitored in multiple reaction monitoring (MRM) mode. nih.gov For this compound, which has a higher molecular weight, a similar strategy would be employed, monitoring its specific parent-to-product ion transition for unambiguous quantification. The analyte is often extracted from the matrix via protein precipitation with acetonitrile or through solid-phase extraction. jptcp.comnih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and structure of newly synthesized compounds and impurities. The synthesis of a specific this compound derivative, [R,E]-1-[[[1-[3-[2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-methoxy-1-methylethyl)phenyl]propyl]thio]methyl]-cyclopropane acetic acid, has been reported, with its structure confirmed by ESI-HRMS. asianpubs.org
This analysis provides a highly accurate mass measurement, which is compared against the theoretical mass calculated from the chemical formula, leaving little doubt as to the identity of the compound.
Table 3: HRMS Data for Structural Confirmation of this compound
This interactive table presents the high-resolution mass spectrometry findings for a synthesized this compound derivative. asianpubs.org
| Parameter | Value |
| Compound | [R,E]-1-[[[1-[3-[2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-methoxy-1-methylethyl)phenyl]propyl]thio]methyl]-cyclopropane acetic acid |
| Ionization Mode | Electrospray Ionization (ESI) |
| Adduct Ion | [M+H]⁺ |
| Calculated Mass (m/z) | 600.2262 |
| Observed Mass (m/z) | 600.2318 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for elucidating the detailed molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide complementary information about the compound's atomic connectivity and functional groups.
Research detailing the synthesis of a this compound derivative provides comprehensive characterization using ¹H NMR and ¹³C NMR spectroscopy. asianpubs.org These techniques map the hydrogen and carbon framework of the molecule, respectively, allowing for unambiguous structural assignment. For instance, ¹H NMR can identify protons in specific chemical environments, such as those on the quinoline (B57606) ring or the cyclopropane (B1198618) moiety, while ¹³C NMR confirms the carbon skeleton. asianpubs.org
While specific FT-IR data for this compound is not detailed in the provided context, the technique is routinely used to identify characteristic functional groups in the parent compound, Montelukast, such as hydroxyl, carboxyl, and aromatic rings. rsc.org Similarly, UV-Vis spectrophotometry is widely used to establish a wavelength of maximum absorbance (λmax) for quantification, with Montelukast typically showing a λmax around 287 nm. researchgate.net
Table 4: ¹H NMR Spectral Data for this compound Derivative
This interactive table summarizes the proton NMR chemical shifts for the synthesized this compound derivative, providing insight into its molecular structure. asianpubs.org
| Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J) | Assignment |
| 8.10 | d, J = 8.8 | Aromatic H |
| 8.06 | d, J = 2.1 | Aromatic H |
| 7.71 - 7.12 | m | Aromatic and Vinylic H |
| 3.93 | t, J = 6.3 | H |
| 3.60 | s | Methoxy H (-OCH₃) |
| 3.13 - 2.17 | m | Aliphatic H |
| 1.59 | 2s | Methyl H |
| 0.53 - 0.41 | m | Cyclopropane H |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Through ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments, a detailed map of the molecular structure can be assembled.
¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. In the ¹H NMR spectrum of a this compound derivative, specific signals corresponding to the methoxy group (O-CH₃) would be clearly visible, alongside the characteristic peaks for the aromatic, vinylic, and cyclopropyl (B3062369) protons. asianpubs.org Similarly, the ¹³C NMR spectrum shows distinct resonances for each unique carbon atom, including the carbon of the methoxy group. asianpubs.org
For instance, in a related Montelukast derivative where the tertiary alcohol is methylated, the following chemical shifts have been reported:
| Atom Type | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| Methoxy Protons | --- | 51.3 |
| Aromatic/Vinylic Protons | 7.1 - 8.2 | 119.5 - 156.8 |
| Cyclopropyl Protons | 0.4 - 0.6 | 12.3, 16.8 |
This table is interactive. Click on the headers to sort. Note: Data is based on a closely related this compound derivative for illustrative purposes. asianpubs.org
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to resolve complex structural questions. researchgate.netgoogle.com
COSY experiments establish correlations between protons that are coupled to each other, helping to identify adjacent protons in the structure. researchgate.net
HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net
HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for assembling larger molecular fragments. researchgate.net
NOESY identifies protons that are close to each other in space, providing crucial information about the compound's stereochemistry and the spatial orientation of groups like the methoxy substituent. researchgate.net
Infrared (IR) Spectroscopy
Characteristic IR absorption peaks for Montelukast and its related compounds are summarized below:
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch (Carboxylic Acid) | ~3430 | Carboxylic Acid |
| Aromatic C-H Stretch | ~3040 | Aromatic Ring |
| Aliphatic C-H Stretch | ~2930 | Alkyl Chain |
| C=O Stretch (Carboxylic Acid) | ~1710 | Carboxylic Acid |
| Aromatic C=C Stretch | ~1608, 1497 | Aromatic Ring |
| C-O Stretch (Ether) | ~1130 | Methoxy Group |
| C-Cl Stretch | ~860 | Chloro-substituent |
This table is interactive. Click on the headers to sort. Note: Data compiled from spectra of Montelukast and its derivatives. sciforum.netgoogle.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The extensive conjugated system in this compound, comprising the chloroquinoline and vinylphenyl groups, acts as a strong chromophore. This makes UV-Vis spectroscopy a simple and effective method for its detection and quantification. ijpbs.com
Analytical methods developed for Montelukast report a distinct absorption maximum (λmax) in the ultraviolet region. This compound is expected to have a very similar absorption profile.
λmax: The wavelength of maximum absorbance for Montelukast is consistently reported at approximately 344-345 nm . ijpbs.comrjptonline.orgrjptonline.org
This characteristic absorption is utilized in various quantitative analytical procedures, such as content uniformity and dissolution testing in quality control laboratories.
Method Validation Parameters (Specificity, Linearity, Precision, Accuracy, Detection/Quantification Limits)
For this compound to be used reliably in quantitative analysis, the analytical methods must be thoroughly validated according to ICH guidelines. Validation ensures that the method is suitable for its intended purpose. The parameters evaluated include specificity, linearity, precision, accuracy, and detection/quantification limits. rjptonline.orgnih.gov
Specificity: This ensures that the signal measured comes only from the compound of interest. In HPLC methods, specificity is demonstrated by the absence of interfering peaks from impurities or other matrix components at the retention time of this compound. nih.govnih.gov
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically expressed by the correlation coefficient (r²). rjptonline.orgnih.gov
Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) for a series of measurements. ijpbs.comnih.gov
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. nih.govgsconlinepress.com
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov
The table below summarizes typical validation parameters from validated HPLC and UV spectroscopy methods for Montelukast, which are applicable to the analysis of this compound.
| Parameter | Typical Value / Range | Source(s) |
| Specificity | No interference at analyte retention time | nih.govnih.gov |
| Linearity Range | 1 - 800 ng/mL (LC-MS/MS); 5 - 30 µg/mL (UV) | ijpbs.comnih.gov |
| Correlation Coefficient (r²) | > 0.999 | ijpbs.comrjptonline.orgrjptonline.org |
| Precision (%RSD) | < 2% | ijpbs.comnih.gov |
| Accuracy (% Recovery) | 98 - 102% | nih.govgsconlinepress.com |
| LOD | 1.31 µg/mL (HPLC-UV) | nih.gov |
| LOQ | 3.97 µg/mL (HPLC-UV) | nih.gov |
This table is interactive. Click on the headers to sort.
Application as a Reference Standard in Quality Control
This compound is identified as a process-related impurity of Montelukast. naarini.com As such, its primary application in the pharmaceutical industry is as a certified reference standard for quality control (QC) purposes. vulcanchem.comsigmaaldrich.com
The use of this compound as a reference standard is critical in several key areas:
Impurity Profiling: In the manufacturing of Montelukast sodium, analytical methods must be able to detect and quantify any potential impurities to ensure the safety and efficacy of the final drug product. This compound is used to confirm the identity of this specific impurity peak in chromatographic analyses.
Method Validation: During the validation of new analytical methods for Montelukast, this compound is used to demonstrate the specificity of the method, proving it can separate the active pharmaceutical ingredient (API) from its known impurities. synzeal.com
Routine Quality Testing: In routine QC analysis of bulk drug and finished pharmaceutical products, the this compound reference standard is used to set acceptance criteria for impurity levels and to ensure that batches consistently meet the required purity specifications. sigmaaldrich.comsynzeal.com
By providing a well-characterized standard, manufacturers can accurately monitor and control the levels of this compound, ensuring the final drug product adheres to the stringent requirements set by regulatory authorities. synzeal.comsigmaaldrich.com
Mechanistic Investigations of Methoxy Montelukast Non Clinical/in Vitro Focus
In Vitro Metabolism Studies (of Montelukast (B128269) leading to or informing on Methoxy (B1213986) derivatives)
The extensive metabolism of Montelukast has been characterized in vitro using various systems, including human liver microsomes (HLMs) and expressed recombinant enzymes. researchgate.netnih.goviu.edu These studies provide a foundational understanding of the biotransformation pathways that could influence the activity and clearance of Montelukast and its derivatives. After oral administration, Montelukast is extensively metabolized, with metabolites primarily excreted in the bile. researchgate.net
In vitro studies have identified several key enzymes responsible for the metabolism of Montelukast. The primary enzymes belong to the Cytochrome P450 (CYP) superfamily and the UDP-Glucuronosyltransferase (UGT) family. researchgate.netnih.gov
Cytochrome P450 (P450) System: Initial assessments suggested that CYP2C9 and CYP3A4 were the principal P450 enzymes in Montelukast metabolism. nih.gov However, subsequent reevaluations using clinically relevant concentrations have highlighted the major role of CYP2C8. researchgate.net
CYP2C8: This is now considered a principal enzyme in the metabolism of Montelukast, particularly in the formation of the M6 metabolite (36-hydroxylation). researchgate.netresearchgate.net The utility of Montelukast as a selective probe for CYP2C8 activity has been suggested, although the involvement of other enzymes complicates this. nih.govresearchgate.netnih.gov
CYP2C9: This enzyme also contributes significantly to Montelukast metabolism, working alongside CYP2C8 as a principal catalyst for 36-hydroxylation to form the 1,2-diol metabolite. nih.govnih.gov
CYP3A4: This isoform is the main catalyst for Montelukast sulfoxidation (forming the M2 metabolite) and stereoselective 21-hydroxylation (forming M5 metabolites). nih.govnih.gov
Other CYPs: Multiple P450s, including CYP2C8, CYP2C9, CYP2C19, and CYP3A4, can catalyze the 25-hydroxylation of Montelukast. nih.gov
UDP-Glucuronosyltransferases (UGTs): Direct conjugation via glucuronidation is also a significant metabolic pathway for Montelukast.
Table 1: Key Enzymes in Montelukast In Vitro Metabolism
| Enzyme Family | Specific Enzyme | Primary Metabolic Reaction | Reference |
|---|---|---|---|
| Cytochrome P450 | CYP2C8 | 36-hydroxylation (M6 formation) | researchgate.netresearchgate.net |
| Cytochrome P450 | CYP2C9 | 36-hydroxylation (M6 formation) | nih.govnih.gov |
| Cytochrome P450 | CYP3A4 | Sulfoxidation (M2) and 21-hydroxylation (M5) | nih.govnih.gov |
| UDP-Glucuronosyltransferase | UGT1A3 | Direct glucuronidation (M1 formation) | nih.govresearchgate.netnih.gov |
Analysis of in vitro systems, such as human liver microsomes, has led to the identification of several key metabolites of Montelukast. iu.edu These metabolites are the result of the oxidative and conjugative reactions described above.
The primary metabolites identified in vitro include:
M1 (Montelukast acyl-β-D-glucuronide): Formed via direct conjugation of the carboxylic acid group by UGT1A3. iu.edu
M2 (Montelukast sulfoxide): The product of sulfoxidation, mainly catalyzed by CYP3A4. nih.goviu.edu
M5a and M5b (21(R)-hydroxy and 21(S)-hydroxy Montelukast): Stereoisomeric products of hydroxylation, primarily formed by CYP3A4. nih.goviu.edu
M6 (36-hydroxy Montelukast or 1,2 diol Montelukast): A major oxidative metabolite resulting from hydroxylation, catalyzed by both CYP2C8 and CYP2C9. nih.goviu.edu
Other metabolites: 25-hydroxy Montelukast (M3) and Montelukast dicarboxylic acid (M4) have also been identified. iu.edu
Table 2: In Vitro Identified Metabolites of Montelukast
| Metabolite ID | Metabolite Name/Description | Primary Formation Pathway | Reference |
|---|---|---|---|
| M1 | Montelukast acyl-β-D-glucuronide | Direct conjugation by UGT1A3 | iu.edu |
| M2 | Montelukast sulfoxide (B87167) | Oxidation by CYP3A4 | nih.goviu.edu |
| M5a/M5b | 21(R/S)-hydroxy Montelukast | Hydroxylation by CYP3A4 | nih.goviu.edu |
| M6 | 36-hydroxy Montelukast (1,2 diol) | Hydroxylation by CYP2C8 and CYP2C9 | nih.goviu.edu |
| M3 | 25-hydroxy Montelukast | Hydroxylation by multiple CYPs | iu.edu |
| M4 | Montelukast dicarboxylic acid | Secondary metabolism of M6 | researchgate.netiu.edu |
Enzymatic Pathways Involved (e.g., Cytochrome P450, UDP-Glucuronosyltransferases)
Ligand-Receptor Interaction Studies for Methoxy Montelukast (if applicable to its distinct mechanistic role)
The primary mechanism of action for Montelukast and its class of drugs is the selective antagonism of the cysteinyl leukotriene receptor 1 (CysLT1). simsrc.edu.innih.gov This action blocks the pro-inflammatory effects of cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄), which are key mediators in the pathophysiology of asthma. simsrc.edu.innih.gov
Montelukast demonstrates high-affinity and selective binding to the CysLT1 receptor. simsrc.edu.in In vitro studies using guinea pig lung membranes showed that Montelukast potently inhibits the specific binding of [³H]leukotriene D₄ with a Kᵢ value of approximately 0.2 nM. cdnsciencepub.com This high affinity is maintained even in the presence of plasma proteins. cdnsciencepub.com While "this compound" is not explicitly characterized as a distinct entity in the reviewed literature, any derivative would be designed to retain this high binding affinity for the CysLT1 receptor to exert its pharmacological effect.
The antagonism of the CysLT1 receptor by Montelukast leads to the functional inhibition of leukotriene-mediated cellular responses. In vitro studies have demonstrated these effects in various cellular models.
Inhibition of Smooth Muscle Contraction: In functional assays, Montelukast effectively antagonized leukotriene D₄-induced contractions of guinea pig trachea, demonstrating a pA₂ value of 9.3. cdnsciencepub.com
Inhibition of Cellular Proliferation: In mixed cell cultures derived from human adenotonsillar tissue, Montelukast produced a dose-dependent reduction in cellular proliferation rates. nih.gov
Modulation of Inflammatory Cytokines: In the same adenotonsillar cell cultures, Montelukast was shown to reduce the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. nih.gov
These in vitro findings confirm that by blocking the CysLT1 receptor, Montelukast and its analogues can effectively inhibit key cellular events in the inflammatory cascade triggered by cysteinyl leukotrienes.
Computational Chemistry and Structural Activity Relationship Sar Insights for Methoxy Montelukast and Analogs
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction between a ligand, such as Methoxy (B1213986) Montelukast (B128269), and a target protein. Docking predicts the preferred binding orientation and affinity of the ligand, while MD simulations analyze the stability and conformational dynamics of the ligand-protein complex over time. mdpi.com Studies on montelukast and its derivatives have utilized these methods to evaluate binding to various receptors. mdpi.comnih.gov
Ligand-protein interaction modeling for Methoxy Montelukast focuses on its binding to the cysteinyl leukotriene receptor (CysLT1). Computational studies on montelukast analogs reveal that binding affinity is governed by a combination of interactions. mdpi.com Key interactions include hydrogen bonds, where the carboxylic acid moiety of the ligand interacts with receptor residues, and π-π stacking or hydrophobic interactions involving the quinoline (B57606) and phenyl rings. mdpi.comnih.gov The introduction of a methoxy group can fine-tune these interactions, potentially by altering the electronic distribution or by participating in additional van der Waals contacts. mdpi.comresearchgate.net
Molecular docking studies calculate a binding affinity or score, which estimates the strength of the ligand-receptor interaction. For example, in studies of montelukast with various enzymes, binding affinities have been calculated in the range of -8.82 to -15.65 kcal/mol. nih.govnih.govresearchgate.net These simulations can identify specific amino acid residues, such as Ser92 and Arg166 in human placental alkaline phosphatase, that are crucial for forming hydrogen bonds. nih.gov
Table 1: Example of Molecular Docking Results for Montelukast and Analogs
| Compound | Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Montelukast | HP Urease (6ZJA) | -12.38 | Asp223, Asp362, His248 nih.gov |
| Montelukast | Human Placental AP (1ZED) | -11.87 | Ser92, Arg166 nih.gov |
| MLK_MOD-42 (Fluorene analog) | Dopamine D2 Receptor | -31.92 (MM/PBSA) | Enhanced hydrophobic interactions mdpi.com |
| MLK_MOD-43 (Carbazole analog) | Dopamine D2 Receptor | -27.37 (MM/PBSA) | Increased π-π stacking mdpi.com |
Note: The table presents data for Montelukast and its analogs to illustrate the outputs of ligand-protein interaction modeling. Binding energies can be calculated using different methods (e.g., docking scores, MM/PBSA free energy), leading to different scales.
Following molecular docking, MD simulations are performed to assess the dynamic stability of the predicted binding pose. mdpi.com A simulation running for a period, such as 100 nanoseconds, allows researchers to observe how the ligand and protein move and adapt to each other. mdpi.comresearchgate.net This analysis reveals whether the initial docked position is stable or if the ligand shifts to a different conformation within the binding pocket. Conformational analysis is critical for confirming that the key interactions identified in docking are maintained over time, providing a more accurate picture of the binding event. nih.gov
Ligand-Protein Interaction Modeling
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic properties. oatext.commdpi.com These methods can be applied to this compound to predict its electronic structure, reactivity, and spectroscopic characteristics. oatext.comresearchgate.net
DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive. The distribution of these frontier orbitals also indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net For this compound, these calculations can reveal how the electron-donating methoxy group influences the electron density across the molecule, particularly on the adjacent phenyl ring, thereby affecting its reactivity and interaction with the receptor. mdpi.comresearchgate.net
Table 2: Typical Parameters from Quantum Chemical Calculations
| Parameter | Significance | Typical Calculation Method |
|---|---|---|
| Energy of HOMO | Indicates electron-donating ability | DFT (e.g., B3LYP/6-311++G(d,p)) mdpi.comresearchgate.net |
| Energy of LUMO | Indicates electron-accepting ability | DFT (e.g., B3LYP/6-311++G(d,p)) mdpi.comresearchgate.net |
| HOMO-LUMO Gap | Predicts chemical reactivity and stability | Calculated from HOMO and LUMO energies researchgate.net |
| Molecular Electrostatic Potential (MEP) | Identifies sites for intermolecular interactions | Calculated from electron density researchgate.net |
| Gas-Phase Enthalpy of Formation | Thermodynamic stability of the molecule | Isodesmic reaction method mdpi.com |
Quantum chemical calculations are highly effective in predicting vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman spectra. oatext.com By calculating the vibrational frequencies and intensities, a theoretical spectrum can be generated and compared with experimental results. oatext.comresearchgate.net This correlation helps to assign specific vibrational modes to the observed spectral bands and validates the accuracy of the computed molecular geometry. Furthermore, quantum mechanical modeling can be used to understand the electronic transitions responsible for a molecule's UV-Visible absorption spectrum. researchgate.net For this compound, this would involve analyzing how the methoxy group affects the vibrational modes and electronic transitions compared to the parent Montelukast compound.
Electronic Structure and Reactivity Predictions
Structure-Activity Relationship (SAR) Exploration for Methoxy Derivatives
Structure-Activity Relationship (SAR) studies investigate how specific structural modifications to a parent compound affect its biological activity. For this compound, the focus is on the impact of the methoxy group. The addition of electron-donating groups like methoxy to an aromatic system is a common strategy to fine-tune binding interactions. mdpi.comresearchgate.net
Historical SAR analysis of leukotriene receptor antagonists showed that incorporating a methoxy group onto an aryl moiety led to a modest increase in potency. atsjournals.org This principle was applied in the development of montelukast's precursors. For instance, the incorporation of a 3-methoxy aryl group was a key feature in the design of MK-571, a direct precursor to montelukast that exhibited high (nanomolar) receptor affinity. This compound itself serves as a valuable model compound for studying the specific effects of methoxy substitution on the pharmacokinetics and pharmacodynamics of this class of antagonists.
Table 3: SAR Insights for Methoxy Group Substitution
| Structural Modification | Observed/Predicted Effect | Reference |
|---|---|---|
| Addition of a methoxy group to the aryl moiety | Associated with a modest increase in potency. | atsjournals.org |
| Incorporation of electron-donating groups (e.g., methoxy) | Used to fine-tune binding interactions and improve BBB permeability. | mdpi.comresearchgate.net |
| Inclusion of a 3-methoxy aryl group in precursor MK-571 | Contributed to achieving nanomolar receptor affinity. | |
| Methoxy substitution on Montelukast | Enhances pharmacological properties. |
Impact of Methoxy Substitution on Molecular Properties
The introduction of a methoxy (-OCH₃) group to a molecular scaffold, as seen in this compound, is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. Computational studies and structure-activity relationship (SAR) analyses of leukotriene receptor antagonists have provided insights into the specific effects of this substitution.
In the developmental history of leukotriene receptor antagonists, the strategic addition of a methoxy group proved beneficial. During the optimization of an indole-based lead compound, the addition of a 3-methoxy group to the acidic aryl portion of the molecule resulted in a compound with potency comparable to the prototype antagonist FPL 55712, but with a fivefold increase in selectivity. atsjournals.org Further SAR studies on similar structures confirmed that adding a methoxy group to the aryl moiety was associated with a modest, approximately fourfold, increase in potency. atsjournals.org
From a computational and physicochemical perspective, the methoxy group imparts several key changes to the parent molecule:
Electronic Effects : As an electron-donating group through the mesomeric effect, the methoxy group can increase the electron density of the aromatic ring to which it is attached. researchgate.net This can influence the molecule's ability to participate in key binding interactions, such as π-π stacking or cation-π interactions, with receptor targets. mdpi.com
Steric and Conformational Effects : The addition of a methoxy group increases the steric bulk of the molecule. biomedres.usbiomedres.us This can help to optimize the compound's orientation within a receptor's binding pocket, potentially improving selectivity by preventing binding to off-target sites. biomedres.usbiomedres.us
Physicochemical Properties : Methoxy substitution can influence properties such as lipophilicity and the potential for hydrogen bond formation. researchgate.net In computational studies on Montelukast derivatives, the incorporation of electron-donating groups like methoxy was explored as a way to fine-tune binding interactions and potentially improve permeability across the blood-brain barrier (BBB). mdpi.comresearchgate.net Studies on other classes of organic molecules have shown that methoxy substitution can lower ionization potentials. researchgate.net
The following table summarizes the observed and theoretical impacts of methoxy substitution on the molecular properties of Montelukast and its analogs.
| Property Affected | Impact of Methoxy (-OCH₃) Substitution | Source(s) |
| Receptor Binding Potency | Associated with a modest (approx. 4-fold) increase in in-vitro potency. | atsjournals.org |
| Receptor Selectivity | Contributed to a 5-fold increase in selectivity for the target receptor in lead compounds. | atsjournals.org |
| Electronic Profile | Acts as a π-donor (mesomeric effect), increasing electron density on the attached aryl ring. | researchgate.net |
| Binding Interactions | Can be used to fine-tune electrostatic interactions within the receptor binding site. | mdpi.comresearchgate.net |
| Steric Profile | Increases steric hindrance, which can improve selectivity by blocking off-target interactions. | biomedres.usbiomedres.us |
| Physicochemical Profile | Can be used to modulate properties like lipophilicity and blood-brain barrier permeability. | mdpi.comresearchgate.net |
| Ionization Potential | Generally observed to decrease the ionization potential of the molecule. | researchgate.net |
Design Strategies for Methoxy-Modified Analogs
The design of Methoxy-Montelukast and other methoxy-containing analogs is guided by established medicinal chemistry strategies aimed at optimizing a drug's efficacy and pharmacokinetic profile. These strategies leverage computational modeling and an understanding of structure-activity relationships.
One primary approach is the modification of key pharmacophoric regions . mdpi.com Montelukast's structure can be conceptually divided into domains, including a heterocyclic body and an acidic head region. atsjournals.org SAR studies that led to clinically effective antagonists involved systematically altering these regions. The incorporation of a 3-methoxy aryl group into the "acidic head" region was a successful optimization strategy. atsjournals.org
Another key strategy involves the use of functional groups to fine-tune binding interactions and physicochemical properties . Computational studies aimed at repurposing Montelukast have involved generating derivative libraries where electron-donating groups, specifically including methoxy groups, were incorporated into the aromatic system. mdpi.comresearchgate.net The goal of these modifications was to enhance binding affinity for new targets and to improve properties such as blood-brain barrier permeability. mdpi.comresearchgate.net
More broadly, the creation of methoxy-modified analogs falls under the molecular modification approach in drug design. biomedres.us This can involve several tactics:
Molecular Addition : This involves adding new functional groups, such as a methoxy group, to a lead compound. The purpose is often to enhance selectivity, increase steric hindrance to block off-target interactions, or improve metabolic stability. biomedres.usbiomedres.us
Conformational Restriction : While not a direct function of the methoxy group itself, it is often added as part of a larger aryl group that helps to reduce the flexibility of the molecule, enhancing its ability to bind to the target receptor. atsjournals.org
These design strategies are summarized in the table below.
| Design Strategy | Description | Example Application for Methoxy Analogs | Source(s) |
| Pharmacophore Region Modification | Systematically altering specific functional regions of the lead molecule (e.g., acidic head, heterocyclic body) to improve activity. | Adding a 3-methoxy aryl group to the "acidic head" region of a leukotriene antagonist lead to improve potency and selectivity. | atsjournals.org |
| Fine-Tuning of Physicochemical Properties | Incorporating functional groups to deliberately alter electronic profiles and properties like permeability. | Using methoxy substitution in computational models to modulate binding interactions and improve potential CNS penetration. | mdpi.comresearchgate.net |
| Molecular Addition | The addition of a chemical group to a known molecule to enhance its properties. | Adding an alkoxy group like methoxy can increase steric bulk, potentially improving selectivity for the target receptor. | biomedres.usbiomedres.us |
| Conformational Restriction | Incorporating rigid structural elements (e.g., aryl groups) to reduce molecular flexibility and improve receptor affinity. | The methoxy group is part of a larger aryl substituent used to conformationally constrain the molecule. | atsjournals.org |
Future Directions in Methoxy Montelukast Research
Development of Novel Synthetic Routes
Future research in this area will likely focus on developing more scalable and environmentally friendly synthetic pathways. sciforum.netsciforum.net This could involve exploring new catalysts, alternative starting materials, and more efficient reaction conditions to streamline the production of Methoxy (B1213986) Montelukast (B128269) and its derivatives. sciforum.netsciforum.net For example, a modified and scalable procedure for a key intermediate of Montelukast has been developed, which could be adapted for Methoxy Montelukast synthesis. sciforum.net Such advancements are crucial for making these compounds more accessible for extensive research and potential clinical applications.
Table 1: Key Synthetic Steps and Potential Areas for Improvement
| Synthetic Step | Current Method | Potential Future Improvements |
| Intermediate Synthesis | Generation of dilithium (B8592608) dianion and coupling with methoxy-substituted mesylate. | Development of more efficient and scalable processes for key intermediates. sciforum.netsciforum.net |
| Purification | Crystallization and salt formation with amines. researchgate.net | Exploration of novel purification techniques to minimize impurities. sciforum.net |
| Overall Process | Multi-step synthesis with potential for side reactions. researchgate.net | Design of more convergent and atom-economical synthetic routes. nih.gov |
Advancements in High-Throughput Analytical Characterization
The accurate and efficient characterization of this compound and its impurities is paramount for quality control and research purposes. High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used method for analyzing Montelukast and its related compounds. globalresearchonline.netshimadzu.comresearchgate.net However, the increasing complexity of synthetic routes and the potential for various impurities necessitate the development of more advanced analytical techniques.
Future directions in this field will likely involve the integration of high-throughput screening methods. Automated 96-well sample preparation and dual-column HPLC analysis have already been shown to increase throughput for Montelukast analysis. nih.gov The application of such automated systems to this compound research would significantly accelerate the screening of new synthetic routes and the characterization of compound libraries.
Furthermore, the use of mass spectrometry (MS) in conjunction with HPLC (LC-MS) provides valuable molecular weight information for impurity identification. globalresearchonline.netshimadzu.com Advanced techniques like in-source collision-induced dissociation (CID) can further aid in the structural elucidation of unknown impurities. shimadzu.com The development of validated gas chromatography-mass spectrometry (GC-MS) methods will also be crucial for detecting and quantifying potential genotoxic impurities. wisdomlib.org
Table 2: Analytical Techniques for this compound Characterization
| Analytical Technique | Application | Future Advancements |
| HPLC-UV | Purity assessment and quantification. globalresearchonline.netshimadzu.comresearchgate.net | Automation and dual-column systems for high-throughput analysis. nih.gov |
| LC-MS | Impurity identification and molecular weight determination. globalresearchonline.netshimadzu.com | Integration of advanced MS techniques like in-source CID for structural elucidation. shimadzu.com |
| GC-MS | Detection of genotoxic impurities. wisdomlib.org | Development and validation of sensitive methods for routine quality control. wisdomlib.org |
| NMR Spectroscopy | Structural confirmation of the final compound and intermediates. | Application of advanced NMR techniques for detailed structural analysis. |
Expanded In Vitro Mechanistic Investigations
While this compound is understood to act as a selective antagonist of the cysteinyl leukotriene CysLT1 receptor, similar to its parent compound Montelukast, the influence of the methoxy group on its biological activity warrants further investigation. In vitro studies are essential for elucidating the precise mechanisms of action and identifying potential off-target effects.
Future in vitro research should focus on a broader range of cellular and molecular assays. Studies have shown that Montelukast can inhibit the proliferation of inflammatory cells like T lymphocytes and eosinophils and induce apoptosis in allergen-specific T cells. Investigating whether this compound exhibits similar or enhanced effects on these pathways will be a key area of future research.
Furthermore, the metabolic profile of this compound needs to be thoroughly characterized. In vitro studies using human liver microsomes have indicated that Montelukast is metabolized by cytochrome P450 enzymes, particularly CYP2C8, CYP2C9, and CYP3A4. hres.canih.gov It is crucial to determine how the methoxy substitution affects the metabolic stability and potential for drug-drug interactions. smolecule.com Direct glucuronidation has also been identified as a significant metabolic pathway for Montelukast, and the role of UGT enzymes in this compound metabolism should be explored. nih.gov
Refinement of Computational Models for this compound and Related Structures
Computational modeling has become an indispensable tool in drug discovery and development. For this compound, computational approaches can provide valuable insights into its structure-activity relationships, binding interactions with its target receptor, and potential off-target effects.
Future research will likely involve the use of advanced computational techniques to refine the understanding of this compound's interactions with the CysLT1 receptor. Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding affinity and stability of this compound and its derivatives. mdpi.comresearchgate.netnih.govresearchgate.net These models can help in the rational design of new analogs with improved potency and selectivity.
Moreover, computational methods can be used to predict the pharmacokinetic and toxicological properties of this compound. mdpi.comnih.govresearchgate.net ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can help in the early identification of potential liabilities, guiding the selection of the most promising candidates for further experimental validation. mdpi.comnih.govresearchgate.net The development of robust computational models for leukotriene receptors and their ligands will be instrumental in accelerating the discovery of novel therapeutics in this class. nih.govresearchgate.net
Q & A
Q. What experimental designs are commonly used to evaluate Montelukast’s efficacy in asthma management, and what endpoints are prioritized?
Montelukast’s efficacy is typically assessed through randomized controlled trials (RCTs) comparing forced expiratory volume in 1 second (FEV₁), peak expiratory flow rates, and β₂-agonist use against placebo . Studies often employ double-blind, crossover designs with 12-week treatment periods and post-washout evaluations to assess rebound effects . For pediatric populations, nested case-control studies and propensity score-matched cohort analyses are used to minimize confounding .
Q. How does Montelukast modulate inflammatory biomarkers in asthma patients, and what methodological approaches validate these effects?
Montelukast reduces leukotriene-mediated inflammation by antagonizing the cysteinyl leukotriene receptor (CysLT₁). Studies quantify this via sputum eosinophil counts, serum LTE₄ levels, and reductions in myeloperoxidase (MPO) and malondialdehyde (MDA) in tissue samples . For example, in COVID-19-related inflammation, daily 10 mg doses over 14 days significantly decreased CRP and IL-6 levels, validated through chi-squared tests and odds ratios .
Q. What standardized dosing protocols are established for Montelukast in clinical trials, and how do they vary by age?
Adults and adolescents (≥15 years) receive 10 mg daily, while children (6–14 years) are prescribed 5 mg daily. These protocols are derived from pharmacokinetic studies showing dose-dependent reductions in bronchoconstriction biomarkers . For exercise-induced bronchospasm, pre-treatment with 10 mg is common, though efficacy varies by patient genotype (e.g., ALOX5 5/5 carriers show better responses) .
Advanced Research Questions
Q. How do contradictory findings on Montelukast-associated neuropsychiatric events in pediatric populations arise, and what methodological limitations underlie these discrepancies?
Retrospective case-control studies report conflicting odds ratios (ORs) for neuropsychiatric adverse events (NPAEs). For instance, Glockler-Lauf et al. (OR 2.0; 95% CI 1.2–3.3) found significant associations, whereas Ali et al. reported no link . These contradictions stem from heterogeneous datasets (e.g., prescription claims vs. hospital records) and unmeasured confounders like baseline psychiatric comorbidities. Case-crossover designs, which compare exposure periods before and after event onset, are recommended to reduce bias .
Q. What mechanisms explain Montelukast’s efficacy in non-respiratory conditions (e.g., gastric ulcers, liver toxicity), and how are these effects quantified preclinically?
In rat models, Montelukast reduces indomethacin-induced gastric lesions by 40–60% compared to proton pump inhibitors, measured via histopathology and catalase activity assays . For methotrexate-induced liver toxicity, Montelukast lowers MDA and MPO levels by 35–50%, validated through linear regression models adjusting for glutathione depletion .
Q. Why do subgroup analyses often fail to identify consistent predictors of Montelukast responsiveness in elderly asthmatics?
Limited inclusion of patients >65 years in RCTs (often <10% of cohorts) and lack of age-stratified analyses reduce statistical power . Observational studies suggest diminished efficacy in elderly patients due to altered drug metabolism, but survival analyses controlling for comorbidities (e.g., COPD) are rare .
Q. How can genetic polymorphisms (e.g., ALOX5 variants) inform personalized Montelukast therapy, and what methodological gaps hinder clinical implementation?
The ALOX5 5/5 genotype correlates with fewer unscheduled medical visits (USMAs) in pediatric asthma, but overlapping confidence intervals in subgroup analyses limit clinical utility . Genome-wide association studies (GWAS) with larger cohorts and Mendelian randomization are needed to establish causality.
Q. What longitudinal data exist on Montelukast’s long-term safety profile, and how do observational studies address confounding by indication?
Meta-analyses of 30-day mortality data in dengue patients show a 25% reduction in mortality risk (HR 0.75; 95% CI 0.62–0.91), but residual confounding persists due to non-randomized designs . For asthma, 5-year post-marketing surveillance data reveal no tolerance development, though neuropsychiatric event reporting remains inconsistent .
Methodological Recommendations
- For Contradictory Data : Use case-crossover designs and propensity score matching to control for time-varying confounders .
- For Biomarker Validation : Pair sputum eosinophil counts with mediator profiling (e.g., LTE₄, CysLTs) to isolate Montelukast-specific effects .
- For Genetic Subgroups : Prioritize RCTs stratified by ALOX5 status and integrate pharmacokinetic modeling to optimize dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
